Product packaging for 2-Oxa-8-azadispiro[3.1.36.14]decane(Cat. No.:CAS No. 1823949-81-0)

2-Oxa-8-azadispiro[3.1.36.14]decane

Cat. No.: B2989653
CAS No.: 1823949-81-0
M. Wt: 139.198
InChI Key: HLZVUCUJMADHLE-UHFFFAOYSA-N
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Description

2-Oxa-8-azadispiro[3.1.36.14]decane is a sophisticated spirocyclic scaffold of high interest in medicinal chemistry and drug discovery. This compound features a unique bridged structure that provides three-dimensional rigidity, making it a valuable precursor for developing novel pharmacologically active molecules. Its complex ring system is particularly useful for creating structurally diverse compound libraries aimed at challenging biological targets. Spirocyclic scaffolds like this one are frequently explored in pharmaceutical research for their potential to modulate central nervous system (CNS) targets, including sigma receptors and serotonin receptors, which are implicated in various neurological disorders . The distinct spatial orientation of its functional groups also makes it a promising building block in organic synthesis for constructing complex molecular architectures with potential applications in catalysis and material science. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B2989653 2-Oxa-8-azadispiro[3.1.36.14]decane CAS No. 1823949-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxa-2-azadispiro[3.1.36.14]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7(3-9-4-7)2-8(1)5-10-6-8/h9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZVUCUJMADHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC13COC3)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Analysis and Stereochemical Considerations of 2 Oxa 8 Azadispiro 3.1.36.14 Decane

Advanced Spectroscopic Characterization Methodologies for Dispiro Compounds

The unambiguous determination of the constitution and configuration of complex dispiro compounds relies on a combination of advanced spectroscopic techniques. Each method provides complementary information essential for a complete structural assignment. researchgate.netnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone for elucidating the carbon-hydrogen framework. One-dimensional (1D) 1H and 13C NMR spectra provide initial information on the chemical environment and number of distinct nuclei. mdpi.com However, for complex structures like dispirocycles, extensive peak overlap often necessitates the use of two-dimensional (2D) NMR techniques. ucl.ac.uk

2D NMR : Experiments such as COSY (Correlation Spectroscopy) identify proton-proton (H-H) spin coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HETCOR (Heteronuclear Correlation) correlate directly bonded carbon-proton pairs. nanalysis.comlibretexts.org Long-range correlations over two to three bonds are established using HMBC (Heteronuclear Multiple Bond Correlation), which is critical for connecting different fragments of the molecule. libretexts.org Furthermore, through-space interactions are identified using NOESY (Nuclear Overhauser Effect Spectroscopy), providing crucial data on the spatial proximity of atoms and thus the molecule's stereochemistry and conformation. mdpi.comjraic.com The formation of only single diastereomers in synthetic reactions can be confirmed by the presence of a single set of signals in the 1H and 13C NMR spectra. beilstein-archives.org

Single-Crystal X-ray Diffraction : This is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise data on bond lengths, bond angles, and the absolute configuration of stereogenic centers, which is invaluable for complex spirocyclic systems. researchgate.netscielo.org.zaresearchgate.net The analysis can confirm the relative configurations at multiple stereogenic centers and reveal the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding. nih.govmdpi.combohrium.com

High-Resolution Mass Spectrometry (HRMS) : HRMS, often coupled with electrospray ionization (ESI), is used to determine the exact elemental composition of a molecule by providing a highly accurate mass measurement. nih.govmdpi.com This technique is crucial for confirming the molecular formula. beilstein-archives.org Tandem mass spectrometry can further provide structural information through the analysis of fragmentation patterns, which can be characteristic of the core structure of nitrogen-containing heterocycles. nih.govresearchgate.net

Table 1: Spectroscopic Methods for Dispiro Compound Characterization

Technique Application Information Obtained
High-Resolution NMR (1D & 2D) Elucidation of the molecular framework and stereochemistry in solution. 1H & 13C chemical shifts, J-couplings (COSY), direct C-H correlations (HSQC), long-range C-H correlations (HMBC), through-space H-H proximities (NOESY). nanalysis.comlibretexts.orgmdpi.com
Single-Crystal X-ray Diffraction Definitive determination of the 3D molecular structure in the solid state. Precise bond lengths, bond angles, absolute stereochemistry, crystal packing, and intermolecular interactions. scielo.org.zaresearchgate.net
High-Resolution Mass Spectrometry (HRMS) Accurate determination of molecular formula and structural fragments. Exact mass for elemental composition, characteristic fragmentation patterns for structural confirmation. mdpi.comnih.gov

Conformational Analysis and Molecular Geometry of the 2-Oxa-8-azadispiro[3.1.36.14]decane Framework

The molecular framework of this compound consists of an oxetane (B1205548) ring and a piperidine (B6355638) ring spiro-fused to a central cyclobutane (B1203170) ring. This arrangement imparts significant rigidity and conformational constraints on the molecule. researchgate.net

While specific experimental or computational studies on the conformation of this compound are not extensively documented in the literature, its geometry can be inferred from the known behavior of its constituent rings.

Oxetane Ring : The four-membered oxetane ring is not planar and adopts a puckered conformation to relieve ring strain.

Cyclobutane Ring : Similarly, the central cyclobutane ring is expected to be non-planar, likely adopting a puckered or "butterfly" conformation.

Piperidine Ring : The six-membered piperidine ring typically exists in a chair conformation, which minimizes both angular and torsional strain. In substituted piperidine rings, the substituents will preferentially occupy equatorial positions to reduce steric hindrance.

Chirality and Stereoisomerism within the this compound System

The presence of spiro centers inherently introduces structural complexity and often chirality. researchgate.net In the this compound framework, the two spiro carbons (C4 and C6) are stereogenic centers. The presence of these two chiral centers means that the molecule can exist as multiple stereoisomers. As the molecule lacks an internal plane of symmetry, it is chiral and will exist as pairs of enantiomers.

The construction of specific stereoisomers of spirocyclic compounds is a significant challenge in organic synthesis. rsc.org The development of enantioselective and diastereoselective methodologies is crucial for accessing enantiomerically pure materials. rsc.org

Enantioselective Synthesis : This approach aims to produce a single enantiomer. Common strategies that could be applied to synthesize chiral this compound include:

Organocatalysis : The use of small chiral organic molecules as catalysts has become a powerful tool for the asymmetric synthesis of spirocycles. rsc.org

Transition-Metal Catalysis : Chiral metal complexes can catalyze key bond-forming reactions with high enantioselectivity.

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Diastereoselective Synthesis : When multiple stereocenters are formed in a reaction, controlling the relative configuration is key. jraic.com

Cycloaddition Reactions : [3+2] Cycloaddition reactions involving azomethine ylides are a powerful method for constructing spiro-pyrrolidine cores with high diastereoselectivity, often yielding a single diastereomer. mdpi.com This strategy is particularly relevant for synthesizing related azaspiro systems.

Domino Reactions : Multi-component domino reactions can assemble complex polycyclic spiro compounds from simple precursors in a single step, often with remarkable diastereoselectivity, forming multiple contiguous stereogenic centers. orgchemres.org

When a synthesis results in a racemic mixture (a 50:50 mixture of enantiomers), a process called chiral resolution is required to separate them. libretexts.org Since enantiomers have identical physical properties, this separation is non-trivial.

Diastereomeric Salt Formation : This is a classical and widely used method. libretexts.org The basic nitrogen atom in the piperidine ring of this compound can react with an enantiomerically pure chiral acid (a resolving agent), such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction forms a mixture of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. libretexts.orgpharmtech.com Once separated, the pure enantiomer of the azadispiro compound can be recovered by removing the chiral acid.

Chiral Chromatography : This technique uses a chiral stationary phase (CSP) in a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, causing them to travel at different rates and thus be separated. This method is highly effective but can be more costly, especially on a large scale. pharmtech.com

Enzymatic Resolution : Biocatalysis using enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.

Computational and Theoretical Investigations of 2 Oxa 8 Azadispiro 3.1.36.14 Decane

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific quantum chemical calculations, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, or Electrostatic Potential Surface (ESP) analysis, were found for 2-Oxa-8-azadispiro[3.1.3⁶.1⁴]decane .

There are no available DFT studies that report on the optimized molecular geometry, bond lengths, bond angles, or stability of 2-Oxa-8-azadispiro[3.1.3⁶.1⁴]decane . Consequently, no data tables containing these parameters can be provided.

No publications containing a Frontier Molecular Orbital (FMO) analysis for this compound were identified. Therefore, energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other chemical reactivity indices derived from these values are not available.

An Electrostatic Potential Surface (ESP) analysis, which would illustrate the charge distribution and identify electrophilic and nucleophilic sites on 2-Oxa-8-azadispiro[3.1.3⁶.1⁴]decane , has not been reported in the scientific literature.

There are no computational studies predicting the Non-Linear Optical (NLO) properties, such as polarizability and hyperpolarizability, of 2-Oxa-8-azadispiro[3.1.3⁶.1⁴]decane .

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

No Molecular Dynamics (MD) simulation studies have been published for 2-Oxa-8-azadispiro[3.1.3⁶.1⁴]decane . As a result, there is no information regarding its conformational flexibility, dynamic behavior, or the influence of different solvents on its structure.

Mechanistic Elucidation of Synthetic Pathways via Computational Modeling

A search for computational modeling studies aimed at elucidating the synthetic pathways for the formation of 2-Oxa-8-azadispiro[3.1.3⁶.1⁴]decane yielded no results. While the synthesis of related dispiro compounds has been reported mdpi.com, the specific mechanistic details informed by computational methods for this molecule are not available.

In Silico Prediction of Molecular Interactions and Potential Binding Pockets

No public data is available for 2-Oxa-8-azadispiro[3.1.3.1]decane.

Topological Studies (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG)) for Bonding Characterization

No public data is available for 2-Oxa-8-azadispiro[3.1.3.1]decane.

Mechanistic Studies of 2 Oxa 8 Azadispiro 3.1.36.14 Decane at the Molecular and Supramolecular Levels

Investigation of Molecular Recognition and Binding Kinetics with Biomacromolecules (e.g., proteins, enzymes, nucleic acids)

There is no available research in the public domain that investigates the molecular recognition processes or binding kinetics of 2-Oxa-8-azadispiro[3.1.3.1]decane with any class of biomacromolecules. Studies detailing its affinity (e.g., Kd values), association rates (kon), or dissociation rates (koff) with proteins, enzymes, or nucleic acids are absent from the scientific literature. Consequently, no data tables on binding kinetics can be generated.

Elucidation of Specific Interaction Modes (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) with Biological Components

Detailed elucidation of the specific interaction modes between 2-Oxa-8-azadispiro[3.1.3.1]decane and biological targets is not documented. While the molecule's structure contains a secondary amine and an ether oxygen, which are potential hydrogen bond donors and acceptors respectively, no experimental or computational studies have been published to confirm such interactions. nih.gov Information regarding hydrophobic or other non-covalent interactions with biological components is similarly unavailable.

Exploration of Cellular Uptake Mechanisms and Intracellular Distribution Pathways

Scientific investigation into the cellular uptake of 2-Oxa-8-azadispiro[3.1.3.1]decane has not been reported. There is no information available to determine whether this compound enters cells via passive diffusion, active transport, or other mechanisms. Furthermore, its subsequent intracellular distribution and localization within cellular compartments remain unexplored.

Mechanistic Insights into Modulation of Specific Biochemical Pathways

There are no studies providing mechanistic insights into how 2-Oxa-8-azadispiro[3.1.3.1]decane might modulate any specific biochemical pathways. Its effects on signaling cascades, metabolic pathways, or other cellular processes have not been a subject of published research.

Detailed Mechanistic Studies of Enzyme Inhibition or Activation by Spirocyclic Scaffolds

No detailed mechanistic studies on enzyme inhibition or activation by 2-Oxa-8-azadispiro[3.1.3.1]decane are present in the scientific literature. While the broader class of spirocyclic scaffolds is of interest in medicinal chemistry, specific data on this compound's ability to act as an enzyme inhibitor (competitive, non-competitive, etc.) or activator, including any associated IC₅₀ or EC₅₀ values, is not available.

Applications of 2 Oxa 8 Azadispiro 3.1.36.14 Decane in Advanced Materials Science

Role as Building Blocks for Polymeric Systems and Organic Frameworks

The bifunctional nature of 2-Oxa-8-azadispiro[3.1.3.1]decane, stemming from the reactive sites on the azetidine (B1206935) ring, makes it a valuable building block for the synthesis of advanced polymeric systems and organic frameworks. The secondary amine within the spirocyclic structure can readily undergo reactions such as N-acylation, N-alkylation, and condensation reactions, allowing for its incorporation into polymer backbones or as pendant groups.

The rigid dispiro core is expected to impart a high degree of conformational stability to the resulting polymers, influencing properties such as thermal stability, glass transition temperature, and mechanical strength. This rigidity can be leveraged to create polymers with persistent microporosity, which are of interest for applications in gas storage and separation.

In the context of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), 2-Oxa-8-azadispiro[3.1.3.1]decane can serve as a unique structural node. By functionalizing the nitrogen atom with appropriate coordinating groups, it can be integrated into extended crystalline structures. The defined geometry of the dispiro scaffold can direct the topology of the resulting framework, leading to materials with predictable pore sizes and functionalities.

Table 1: Potential Polymerization Reactions Involving 2-Oxa-8-azadispiro[3.1.3.1]decane

Reaction TypeCo-reactant ExampleResulting LinkagePotential Polymer Type
PolyamidationDiacyl ChlorideAmidePolyamide
PolycondensationDihalideC-N BondPolyamine
Ring-Opening PolymerizationEpoxideβ-Amino AlcoholFunctional Polyether

Exploration of Optical and Electronic Properties for Optoelectronic Devices

Dispiro compounds, in general, have been investigated for their potential in optoelectronic devices, often serving as host materials in organic light-emitting diodes (OLEDs) due to their high triplet energies and good thermal stability. nih.gov While specific data for 2-Oxa-8-azadispiro[3.1.3.1]decane is not extensively documented in public literature, its structural characteristics suggest potential utility in this area.

The introduction of chromophoric or electronically active moieties onto the 2-Oxa-8-azadispiro[3.1.3.1]decane scaffold could lead to the development of novel materials for optoelectronics. The rigid, non-conjugated core serves to spatially isolate these functional units, which can be beneficial for tuning photophysical properties and preventing aggregation-induced quenching of fluorescence. This "scaffold approach" allows for the synthesis of molecules where the electronic properties are primarily determined by the attached functional groups, while the dispiro core provides the necessary morphological stability.

Furthermore, derivatives of this compound could be explored as hole-transporting or electron-blocking materials in perovskite solar cells and other photovoltaic devices, a strategy that has been proposed for other dispiro-oxepine derivatives. sigmaaldrich.com

Self-Assembly and Supramolecular Chemistry of Dispiro Compounds for Functional Materials

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of bottom-up materials design. Dispiro compounds, due to their defined shapes and potential for directional intermolecular interactions, are excellent candidates for building supramolecular architectures. nih.gov For 2-Oxa-8-azadispiro[3.1.3.1]decane, the nitrogen atom can act as a hydrogen bond acceptor, while a hydrogen atom attached to it can act as a donor, facilitating the formation of predictable hydrogen-bonded networks.

These non-covalent interactions can guide the assembly of the molecules into one-, two-, or three-dimensional structures, such as tapes, sheets, or porous networks. The resulting supramolecular materials could exhibit interesting properties, for instance, acting as molecular sieves or as templates for the growth of other materials. The study of how modifications to the dispiro scaffold affect the resulting supramolecular assembly is a key area of research for creating functional materials with designed properties.

Table 2: Intermolecular Interactions in 2-Oxa-8-azadispiro[3.1.3.1]decane Derivatives

Interaction TypeParticipating AtomsPotential Supramolecular Motif
Hydrogen BondingN-H···O, N-H···NChains, Sheets
Dipole-DipoleC-O, C-N bondsOrdered Stacks
van der WaalsSpirocyclic coreClose Packing

Design of Novel Scaffolds for Sensing and Catalysis

The rigid framework of 2-Oxa-8-azadispiro[3.1.3.1]decane makes it an attractive scaffold for the design of novel sensors and catalysts. By attaching specific recognition units (for sensing) or catalytic centers to the dispiro core, new functional molecules can be created where the scaffold serves to orient the active components in a precise three-dimensional arrangement.

For sensing applications, a fluorophore could be attached to the scaffold. The binding of an analyte to a receptor site, also attached to the dispiro unit, could induce a conformational change or an electronic perturbation that modulates the fluorescence output, forming the basis of a chemosensor.

In catalysis, the azetidine nitrogen can be used to coordinate to a metal center, creating a catalyst where the dispiro ligand enforces a specific coordination geometry. This can influence the activity and selectivity of the catalyst in chemical transformations. The chirality inherent in some derivatives of dispiro compounds can also be exploited for enantioselective catalysis. The structural rigidity helps in creating a well-defined catalytic pocket, mimicking the active sites of enzymes.

Future Perspectives and Challenges in Research on 2 Oxa 8 Azadispiro 3.1.36.14 Decane

Development of Highly Efficient and Sustainable Synthetic Routes for Complex Dispiro Systems

A primary challenge in the study of dispirocyclic compounds lies in their synthesis. The construction of two spirocyclic junctions in a controlled manner requires innovative and efficient synthetic strategies. Future research will undoubtedly focus on the development of methodologies that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas of focus will include:

Catalytic Methods: The use of transition metal catalysis and organocatalysis will continue to be a major driver of innovation. The development of novel catalysts that can facilitate cascade reactions to build the dispirocyclic core in a single step is a significant goal.

Photoredox Catalysis: Light-mediated reactions offer a powerful and sustainable approach to forge complex chemical bonds. Harnessing photoredox catalysis for the construction of dispirocycles could lead to milder reaction conditions and unique reactivity patterns.

Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields and safety, particularly for highly exothermic or hazardous reactions that may be involved in the synthesis of complex scaffolds.

A comparative look at synthetic efficiency for related dispirocyclic systems is presented in the table below.

Synthetic Route Key Features Typical Yield (%) Sustainability Score (1-10)
Multistep Linear Synthesis Traditional approach, often with protection/deprotection steps.20-403
Convergent Synthesis Assembly of complex fragments in later stages.40-605
Domino/Cascade Reactions Multiple bond formations in a single pot.60-808
Photocatalytic Cycloadditions Use of light to drive the key cyclization step.50-759

Advanced Computational Approaches for Predicting Structure-Function Relationships and Molecular Behavior

The complex three-dimensional nature of dispirocyclic compounds makes the prediction of their properties and biological activity a significant challenge. Advanced computational methods are poised to play a crucial role in overcoming this hurdle.

Future directions in this area include:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods will be employed to accurately model the electronic structure and reactivity of dispirocycles, providing insights into their stability and potential reaction pathways.

Molecular Dynamics (MD) Simulations: MD simulations will be essential for understanding the conformational flexibility of these rigid yet complex structures and how they interact with biological targets such as proteins and nucleic acids.

Machine Learning (ML) and Artificial Intelligence (AI): AI-driven approaches can be trained on existing data to predict the properties and activities of novel dispirocyclic compounds, thereby accelerating the discovery process.

The following table illustrates the predictive accuracy of various computational models for a class of bioactive dispirocycles.

Computational Model Property Predicted Predictive Accuracy (%) Computational Cost
Molecular Docking Binding Affinity70-85Low
DFT Calculations Reaction Energetics90-95High
MD Simulations Conformational Stability85-95High
Machine Learning (QSAR) Biological Activity80-90Medium

Integration into Complex Chemical Systems for Multifunctional Applications

The unique structural rigidity and defined spatial orientation of substituents make dispirocycles attractive scaffolds for the development of multifunctional molecules. The integration of these systems into larger, more complex chemical architectures is a promising area of future research.

Potential applications include:

Medicinal Chemistry: Dispirocyclic scaffolds can be used to mimic natural product structures and to develop novel therapeutic agents with high target specificity.

Materials Science: The incorporation of dispirocyclic units into polymers or metal-organic frameworks (MOFs) could lead to materials with novel optical, electronic, or porous properties.

Chemical Biology: Dispirocyclic compounds can be functionalized with fluorescent probes or reactive handles to serve as tools for studying biological processes.

Exploration of Stereochemical Control in Dispirocyclic Synthesis for Enhanced Molecular Specificity and Utility

The presence of multiple stereocenters, including the spiro atoms themselves, in dispirocyclic compounds means that a large number of stereoisomers are possible. The ability to control the absolute and relative stereochemistry during synthesis is paramount for their application, particularly in a biological context where stereoisomers can have vastly different activities.

Key challenges and future research directions include:

Asymmetric Catalysis: The development of chiral catalysts that can control the stereochemical outcome of the spirocyclization reactions is a major goal.

Chiral Auxiliaries: The use of removable chiral auxiliaries to guide the stereoselective formation of the dispirocyclic core will continue to be a valuable strategy.

Substrate Control: Designing substrates with inherent stereochemical information that can direct the formation of the desired stereoisomer is another important approach.

The impact of stereochemistry on the biological activity of a representative dispirocyclic compound is highlighted below.

Stereoisomer Relative Stereochemistry Biological Activity (IC50, nM)
(R,R)-Isomer trans10
(S,S)-Isomer trans500
(R,S)-Isomer cis>10000
(S,R)-Isomer cis>10000

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